Ivermectin B1a aglycone is a semisynthetic derivative of avermectin B1a, a naturally occurring macrocyclic lactone produced by the soil bacterium Streptomyces avermitilis [, ]. It is a major component of the widely used antiparasitic drug Ivermectin []. Ivermectin B1a aglycone lacks the disaccharide moiety present in the parent compound, Ivermectin B1a. This structural difference significantly impacts its pharmacological properties [, , ]. In scientific research, Ivermectin B1a aglycone serves as a valuable tool to investigate the structure-activity relationships of avermectins and explore their potential in various biological applications [].
Ivermectin B1a aglycone is a key compound derived from the avermectin family, which is primarily known for its antiparasitic properties. It is a product of the biosynthetic pathway of avermectins, which are produced by the bacterium Streptomyces avermitilis. The aglycone form lacks the sugar moieties found in its glycosylated counterparts, making it a focus for research into its pharmacological effects and potential modifications.
Ivermectin B1a aglycone originates from the fermentation of Streptomyces avermitilis, which synthesizes various avermectins through a polyketide synthase pathway. The initial steps involve the assembly of acyl units leading to the formation of the aglycone, which can then be glycosylated to produce different avermectin derivatives used in medicine .
Ivermectin B1a aglycone is classified as a macrolide antibiotic. It falls under the broader category of antiparasitic agents, specifically targeting nematodes and arthropods. Its structure and function are closely related to other compounds in the avermectin and milbemycin families, with significant differences in their sugar components influencing their biological activity .
The synthesis of Ivermectin B1a aglycone can be approached through both biosynthetic and chemical methods.
The total synthesis often involves:
Ivermectin B1a aglycone has a complex molecular structure characterized by a large macrolide ring with multiple chiral centers. Its chemical formula is , indicating a significant presence of oxygen, which is typical for macrolides.
Ivermectin B1a aglycone can undergo various chemical reactions that modify its structure for enhanced efficacy or altered pharmacological properties:
The reaction conditions (e.g., temperature, pH) are crucial for controlling product formation and minimizing degradation or unwanted byproducts during synthesis or modification processes .
Ivermectin B1a aglycone exerts its antiparasitic effects primarily by binding to glutamate-gated chloride channels in parasites, leading to paralysis and death. This mechanism disrupts neurotransmission in susceptible organisms, making it effective against various parasitic infections.
Relevant analyses indicate that environmental factors can significantly impact its stability and efficacy as a pharmaceutical agent .
Ivermectin B1a aglycone is primarily utilized in scientific research focused on developing new antiparasitic treatments. Its applications include:
The ongoing research into modifying Ivermectin B1a aglycone continues to reveal new therapeutic potentials and applications across various fields of medicine and pharmacology.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: